PGMI-004A

Description

Propriétés

IUPAC Name |

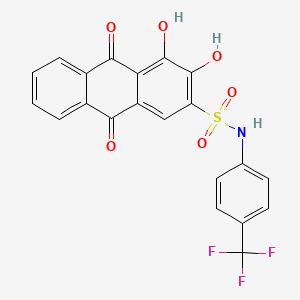

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVNBCMGEUDKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735062 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-90-7 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of PGMI-004A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGMI-004A is a synthetic, cell-permeable small molecule that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is the direct inhibition of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. By disrupting this central metabolic process, this compound selectively impairs the proliferation and growth of cancer cells, which are often highly dependent on glycolysis for energy and biosynthetic precursors. This document provides an in-depth technical overview of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways.

Primary Molecular Target: Phosphoglycerate Mutase 1 (PGAM1)

This compound functions as a potent and specific inhibitor of the glycolytic enzyme PGAM1.[1] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the payoff phase of glycolysis.[2][3] This enzymatic step is crucial for maintaining the flow of glycolytic intermediates.

Biochemical Inhibition Profile

This compound has been characterized as a direct inhibitor of PGAM1, with several key quantitative metrics defining its potency and binding affinity. These values have been determined through various in vitro assays.

| Parameter | Value | Description |

| IC50 | 13.1 μM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PGAM1 enzymatic activity.[1][4] |

| Ki | 3.91 ± 2.50 μM | The inhibition constant, representing the equilibrium constant for the dissociation of the inhibitor-enzyme complex.[1][4] |

| Kd | 7.2 ± 0.7 μM | The dissociation constant, measuring the binding affinity between this compound and PGAM1 as determined by fluorescence-based binding assay.[4] |

| Kd | 9.4 ± 2.0 μM | The dissociation constant for the protein-ligand interaction.[1][4] |

Downstream Cellular and Metabolic Consequences

The inhibition of PGAM1 by this compound triggers a cascade of metabolic and cellular events that collectively contribute to its anti-tumor effects.

Alteration of Glycolytic Intermediates

The most immediate consequence of PGAM1 inhibition is a significant shift in the intracellular concentrations of its substrate and product. Treatment with this compound leads to an accumulation of 3-phosphoglycerate (3-PG) and a depletion of 2-phosphoglycerate (2-PG) within cancer cells.[2][4][5][6]

Impact on Major Metabolic Pathways

This imbalance in 3-PG and 2-PG levels has profound effects on interconnected metabolic pathways:

-

Inhibition of the Pentose Phosphate Pathway (PPP): The elevated levels of 3-PG act as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative arm of the Pentose Phosphate Pathway (PPP).[2][5][6] This leads to a significant decrease in PPP flux.[2][5][6][7][8]

-

Reduced Biosynthesis: The PPP is a critical source of NADPH and precursors for nucleotide and amino acid biosynthesis. By inhibiting the PPP, this compound treatment results in reduced biosynthesis of essential macromolecules such as lipids and RNA.[1][4][5]

-

Decreased Glycolytic Flux: The overall rate of glycolysis is attenuated, leading to reduced lactate production.[4] Interestingly, treatment with this compound does not appear to significantly affect intracellular ATP levels.[4][5]

Anti-proliferative and Anti-tumor Effects

The culmination of these metabolic disruptions is a significant reduction in cancer cell proliferation and tumor growth.[2][5][6][7] These effects have been observed in a variety of cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (H1299), acute myeloid leukemia (Molm14), and head and neck cancer (212LN).[7][8][9] Furthermore, this compound has demonstrated efficacy in vivo, significantly decreasing tumor growth and size in xenograft nude mice models with minimal toxicity.[4][5]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound can be visualized as a linear signaling cascade initiated by the inhibition of its primary target.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

To assess the effect of this compound on cell proliferation, a standard cell viability assay using trypan blue exclusion can be employed.

-

Cell Seeding: Seed adherent cancer cells (e.g., H1299) at a density of 5 x 10^4 cells per well in a 6-well plate. Culture for 24 hours at 37°C.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound.

-

Incubation: Incubate the treated cells for 3 days at 37°C.

-

Cell Counting: Following incubation, detach the cells and stain with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control.

In Vivo Xenograft Tumor Growth Study

The anti-tumor efficacy of this compound in a living organism can be evaluated using a xenograft mouse model.

-

Cell Implantation: Subcutaneously inject H1299 human lung cancer cells into the right flank of nude mice.

-

Tumor Growth and Grouping: Allow tumors to establish and grow. Six days post-injection, divide the mice into two groups (n=8 per group).

-

Treatment Administration: Administer this compound (100 mg/kg/day) or a vehicle control via intraperitoneal (i.p.) injection daily for 21 days.[4][5]

-

Tumor Measurement: Measure the tumor volume at regular intervals throughout the treatment period using calipers to measure two perpendicular diameters.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and resect the tumors for further analysis, such as measuring PGAM1 enzyme activity.

-

Statistical Analysis: Perform statistical analyses, such as a two-tailed paired Student's t-test, to compare tumor growth between the treated and control groups.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

Caption: In vivo xenograft study workflow.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its well-defined mechanism of action, centered on the inhibition of PGAM1, leads to a cascade of metabolic disruptions that ultimately suppress cancer cell proliferation and tumor growth. The preclinical data strongly support its continued investigation and development as a novel anti-cancer therapy. It is important to note that while this compound effectively inhibits cancer cell proliferation through its metabolic effects, it has been reported to be ineffective in preventing tumor invasion or metastasis, suggesting that these processes may be regulated by non-glycolytic functions of PGAM1.[9]

References

- 1. This compound | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

PGMI-004A: A Potent Inhibitor of PGAM1 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Warburg effect, a metabolic hallmark of cancer, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift not only provides ATP but also furnishes essential building blocks for rapid cell proliferation. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), has emerged as a critical regulator of this metabolic reprogramming in cancer.[1][2][3] Upregulation of PGAM1 is a common feature in various human cancers and is often associated with tumor progression and poor prognosis.[4][5] This has positioned PGAM1 as a promising therapeutic target. PGMI-004A is a small molecule inhibitor that has shown significant promise in targeting PGAM1, thereby disrupting cancer cell metabolism and impeding tumor growth.[1][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of PGAM1.[1] By binding to PGAM1, this compound blocks the conversion of 3-PG to 2-PG. This inhibition leads to a metabolic bottleneck in the glycolytic pathway, resulting in the accumulation of the substrate 3-PG and a depletion of the product 2-PG within cancer cells.[1][6]

The consequences of this metabolic shift are twofold. Firstly, the reduced flux through the lower part of glycolysis curtails the production of pyruvate and lactate, key features of the Warburg effect.[1] Secondly, the accumulation of 3-PG has a significant regulatory impact on other metabolic pathways. 3-PG acts as an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the pentose phosphate pathway (PPP).[1][6] The PPP is crucial for generating NADPH, which is essential for antioxidant defense and the biosynthesis of nucleotides and fatty acids.[1]

Therefore, by inhibiting PGAM1, this compound not only disrupts glycolysis but also indirectly suppresses the PPP, leading to decreased biosynthesis and increased oxidative stress, ultimately attenuating cancer cell proliferation and tumor growth.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay Type | Reference |

| IC50 | 13.1 µM | Purified human PGAM1 enzyme | [1] |

| Kd | 9.4 ± 2.0 µM | Protein-ligand interaction | [1] |

| Ki | 3.91 ± 2.50 µM | Dixon plot analysis | [8] |

Table 1: In Vitro Inhibitory Activity of this compound against PGAM1. This table presents the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki) of this compound, demonstrating its direct binding and inhibition of PGAM1.

| Cancer Cell Line | Effect of this compound (20 µM) | Reference |

| H1299 (Lung) | Decreased 2-PG levels, increased 3-PG levels, reduced lactate production, decreased oxidative PPP flux, reduced NADPH/NADP+ ratio, reduced lipid and RNA biosynthesis, decreased cell proliferation. | [1][8] |

| Various Cancer & Leukemia Cells | Decreased cell proliferation. | [8] |

| Normal Human Cells (HDF, HFF, HaCaT, PIG1) | Minimal non-specific toxicity. | [8] |

Table 2: In Vitro Cellular Effects of this compound. This table outlines the metabolic and proliferative consequences of PGAM1 inhibition by this compound in cancer cell lines compared to normal cells.

| Animal Model | Dosage and Administration | Outcome | Reference |

| Xenograft Nude Mice (H1299 cells) | 100 mg/kg/day, intraperitoneal injection | Significantly decreased tumor growth and tumor size. Effective inhibition of PGAM1 enzyme activity in tumors. | [1][8] |

Table 3: In Vivo Efficacy of this compound. This table summarizes the anti-tumor effects of this compound in a preclinical mouse model.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

PGAM1 Enzyme Activity Assay

This assay measures the enzymatic activity of PGAM1 by coupling the reaction to other enzymatic reactions that result in a measurable change in absorbance.

Materials:

-

Purified human PGAM1 protein

-

This compound or other test compounds

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM 2,3-bisphosphoglycerate

-

Substrate: 20 mM 3-phosphoglycerate (3-PG)

-

Coupling Enzymes: Enolase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

Cofactors: 10 mM ADP, 1.5 mM NADH

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, coupling enzymes, and cofactors.

-

Add purified PGAM1 protein to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (3-PG) to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the PGAM1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular 3-PG and 2-PG Levels

This protocol describes the extraction and quantification of 3-PG and 2-PG from cancer cells treated with this compound.

Materials:

-

Cancer cell line (e.g., H1299)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite Extraction Solution: 80% methanol, pre-chilled to -80°C

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed cells in culture plates and treat with this compound or vehicle control for the desired time.

-

Rapidly wash the cells with ice-cold PBS to quench metabolic activity.

-

Add ice-cold 80% methanol to the cells and scrape them from the plate.

-

Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to separate and quantify 3-PG and 2-PG based on their mass-to-charge ratios.

Cell Viability Assay (Trypan Blue Exclusion)

This assay determines the number of viable cells in a culture after treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Trypsin-EDTA

-

Complete culture medium

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Seed cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Harvest the cells by trypsinization and resuspend them in complete culture medium.

-

Take a small aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

-

Calculate the percentage of viable cells for each treatment condition.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., H1299)

-

Matrigel (optional)

-

This compound

-

Vehicle control solution

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).[8]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

Lactate Production Assay

This assay measures the amount of lactate secreted by cancer cells into the culture medium.

Materials:

-

Cancer cell line

-

This compound

-

Culture medium

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound or vehicle control.

-

After the desired treatment time, collect the culture medium from each well.

-

Centrifuge the medium to remove any detached cells.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the number of cells in each well.

NADPH/NADP+ Ratio Assay

This assay determines the ratio of the reduced (NADPH) to the oxidized (NADP+) form of nicotinamide adenine dinucleotide phosphate.

Materials:

-

Cancer cell line

-

This compound

-

Extraction buffers (one for NADPH, one for NADP+)

-

NADP/NADPH assay kit (fluorometric or colorimetric)

-

96-well plate

-

Microplate reader

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells using the specific extraction buffers provided in the assay kit to selectively preserve either NADPH or NADP+.

-

Follow the kit's protocol to measure the levels of NADPH and NADP+ in the respective extracts. The assay typically involves an enzyme cycling reaction that generates a fluorescent or colored product.

-

Measure the signal using a microplate reader.

-

Calculate the concentrations of NADPH and NADP+ from a standard curve and determine their ratio.

RNA Biosynthesis Assay ([³H]-Uridine Incorporation)

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

-

Cancer cell line

-

This compound

-

[³H]-Uridine

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Seed cells and treat with this compound or vehicle control.

-

Add [³H]-Uridine to the culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.

-

Wash the cells with ice-cold PBS.

-

Precipitate the macromolecules, including RNA, by adding ice-cold TCA.

-

Wash the precipitate with TCA to remove unincorporated [³H]-Uridine.

-

Solubilize the precipitate.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the rate of RNA synthesis.

Lipid Biosynthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo lipid synthesis by tracking the incorporation of a radiolabeled precursor.

Materials:

-

Cancer cell line

-

This compound

-

[¹⁴C]-Acetate

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Treat cells with this compound or vehicle control.

-

Add [¹⁴C]-Acetate to the culture medium and incubate for a specified time to allow its incorporation into newly synthesized lipids.

-

Wash the cells with PBS.

-

Extract the total lipids from the cells using an appropriate solvent mixture.

-

Dry the lipid extract.

-

Resuspend the lipid extract in a suitable solvent and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity reflects the rate of lipid biosynthesis.

Visualizations

The following diagrams illustrate the key concepts and workflows related to this compound and its investigation.

Caption: PGAM1 signaling pathway and the inhibitory effect of this compound.

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting PGAM1. Its mechanism of action, which involves the dual disruption of glycolysis and the pentose phosphate pathway, provides a strong rationale for its development as an anti-cancer drug. The quantitative data from preclinical studies demonstrate its potency and efficacy in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and other PGAM1 inhibitors. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies for cancer patients.

References

- 1. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship between rates of ( 3 H)uridine and ( 3 H)adenine incorporation into RNA and the measured rates of RNA synthesis during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Metabolic Plasticity of Lipid Synthesis in Cancer Cells [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 7. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of NADPH and De Novo Lipogenesis - ProQuest [proquest.com]

The Impact of PGMI-004A on the Pentose Phosphate Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGMI-004A, a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), has emerged as a significant tool in cancer research. By disrupting glycolytic flux, this compound initiates a cascade of metabolic changes that culminate in the suppression of the pentose phosphate pathway (PPP). This pathway is critical for cancer cell proliferation, providing essential precursors for nucleotide and lipid biosynthesis, as well as the reducing equivalent NADPH for antioxidant defense. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the PPP. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support further research and drug development in this area.

Introduction: The Role of PGAM1 and the Pentose Phosphate Pathway in Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift is crucial for supporting rapid cell proliferation. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In many cancers, PGAM1 is upregulated, facilitating the high glycolytic flux necessary for tumor growth.[1][2][3]

The pentose phosphate pathway (PPP) is a crucial branch of glycolysis. It consists of an oxidative and a non-oxidative phase. The oxidative phase is responsible for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. NADPH is vital for maintaining redox homeostasis and serves as a reducing agent in anabolic processes. The non-oxidative phase allows for the interconversion of sugars, linking the PPP back to glycolysis.[4][5] Due to its role in producing building blocks for proliferation and maintaining redox balance, the PPP is often hyperactive in cancer cells.

This compound: A Potent Inhibitor of PGAM1

This compound is an anthraquinone derivative that acts as a potent inhibitor of PGAM1.[6][7] Its inhibitory action on PGAM1 is the initiating event that leads to profound effects on cellular metabolism, most notably the suppression of the pentose phosphate pathway.

Quantitative Data on this compound Inhibition of PGAM1

The following table summarizes the key quantitative parameters of this compound's interaction with PGAM1.

| Parameter | Value | Reference |

| IC50 | 13.1 μM | [6][8] |

| Ki | 3.91 ± 2.50 μM | [6] |

| Kd | 9.4 ± 2.0 μM | [6] |

Mechanism of Action: How this compound Suppresses the Pentose Phosphate Pathway

The inhibitory effect of this compound on the pentose phosphate pathway is a direct consequence of its action on PGAM1. The mechanism can be described as a sequential series of events:

-

Inhibition of PGAM1: this compound binds to and inhibits the enzymatic activity of PGAM1.[6][7]

-

Accumulation of 3-Phosphoglycerate (3-PG): The blockage of the conversion of 3-PG to 2-PG leads to an intracellular accumulation of 3-PG.[1][9]

-

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD): The elevated levels of 3-PG act as an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative phase of the pentose phosphate pathway.[1][8]

-

Decreased PPP Flux: The inhibition of 6PGD leads to a significant reduction in the overall flux through the pentose phosphate pathway.[1][6]

-

Downstream Effects: The reduced PPP flux results in decreased production of NADPH and precursors for nucleotide and lipid biosynthesis, ultimately leading to attenuated cancer cell proliferation and tumor growth.[1][6][9]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced suppression of the Pentose Phosphate Pathway.

Quantitative Effects of this compound on Cellular Metabolism

Treatment of cancer cells with this compound leads to measurable changes in key metabolic parameters. The following table summarizes these effects, primarily observed in H1299 lung cancer cells treated with 20 μM this compound.

| Metabolic Parameter | Effect of this compound Treatment | Reference |

| Intracellular 3-PG Levels | Increased | [6][9] |

| Intracellular 2-PG Levels | Decreased | [6][9] |

| Oxidative PPP Flux | Decreased | [6][9] |

| NADPH/NADP+ Ratio | Reduced | [6][9] |

| Lipid Biosynthesis | Reduced | [6][9] |

| RNA Biosynthesis | Reduced | [6][9] |

| Lactate Production | Significantly Reduced | [6][9] |

| Intracellular ATP Levels | No Significant Effect | [6][9] |

| Cell Proliferation | Decreased | [6][9] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound.

General Experimental Workflow

Caption: General experimental workflow for studying the effects of this compound.

Cell Viability Assay

-

Principle: To determine the effect of this compound on cancer cell proliferation.

-

Method (Trypan Blue Exclusion):

-

Seed 5 x 10^4 adherent cells (e.g., H1299) in a 6-well plate and culture for 24 hours.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Trypsinize and resuspend cells in culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

-

Method (CellTiter96 Aqueous One Solution Proliferation Assay):

-

Seed cells in a 96-well plate.

-

After 24 hours, treat with this compound.

-

After the treatment period, add CellTiter96 Aqueous One Solution Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of living cells.[6]

-

Measurement of Intracellular 3-PG and 2-PG

-

Principle: To quantify the intracellular levels of 3-phosphoglycerate and 2-phosphoglycerate following this compound treatment.

-

Method:

-

Culture and treat cells with this compound as described above.

-

Harvest cells and perform metabolite extraction, typically using a cold methanol/water/chloroform procedure.

-

Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify 3-PG and 2-PG based on their retention times and mass-to-charge ratios compared to known standards.[9]

-

Oxidative Pentose Phosphate Pathway Flux Assay

-

Principle: To measure the rate of glucose metabolism through the oxidative arm of the PPP.

-

Method (using [1-14C]glucose):

-

Culture cells in a sealed flask.

-

Introduce [1-14C]glucose into the culture medium.

-

The C1 carbon of glucose is released as 14CO2 specifically during the oxidative PPP.

-

Capture the evolved 14CO2 using a trapping agent (e.g., NaOH).

-

Quantify the amount of trapped radioactivity using a scintillation counter. The rate of 14CO2 production is indicative of the oxidative PPP flux.

-

-

Method (using stable isotopes and mass spectrometry):

-

Incubate cells with a labeled glucose tracer, such as [1,2-13C2]glucose.

-

Metabolism through the PPP will result in the loss of the 13C label from the C1 position.

-

Analyze the isotopic labeling patterns of downstream metabolites (e.g., lactate, ribose) using mass spectrometry to calculate the relative flux through the PPP versus glycolysis.[9][10][11]

-

NADPH/NADP+ Ratio Assay

-

Principle: To determine the ratio of the reduced form (NADPH) to the oxidized form (NADP+) of nicotinamide adenine dinucleotide phosphate.

-

Method (Commercial Kits, e.g., NADP/NADPH-Glo™ Assay):

-

Culture and treat cells with this compound in a 96-well plate.

-

To measure total NADP+/NADPH, lyse the cells and add a detection reagent containing an enzyme that specifically reduces a proluciferin substrate in the presence of NADPH. The resulting luciferin is then measured using luciferase, and the light output is proportional to the total amount of NADP+ and NADPH.

-

To measure NADP+ and NADPH separately, samples are split and treated with either a weak acid (to destroy NADPH) or a weak base (to destroy NADP+) before adding the detection reagent.

-

The NADPH/NADP+ ratio is calculated from the individual measurements.[12][13]

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Subcutaneously inject human cancer cells (e.g., H1299) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg/day via intraperitoneal injection) or a vehicle control daily for a specified period (e.g., 21 days).[6][9]

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

At the end of the study, excise the tumors for further analysis (e.g., measurement of PGAM1 activity, metabolite levels).[6][9]

-

Conclusion and Future Directions

This compound serves as a powerful chemical probe for elucidating the intricate connections between glycolysis and anabolic pathways in cancer cells. Its ability to suppress the pentose phosphate pathway by inhibiting PGAM1 highlights a key vulnerability in cancer metabolism. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers investigating PGAM1 as a therapeutic target and for those developing novel inhibitors. Future research should focus on optimizing the potency and specificity of this compound derivatives, exploring their efficacy in a wider range of cancer models, and investigating potential combination therapies that could further exploit the metabolic weaknesses induced by PGAM1 inhibition.

References

- 1. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]

- 2. In Silico Drug Screening Analysis against the Overexpression of PGAM1 Gene in Different Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]

- 12. promega.com [promega.com]

- 13. cellbiolabs.com [cellbiolabs.com]

PGMI-004A: A Targeted Approach to Disrupting Tumor Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cell proliferation is intrinsically linked to metabolic reprogramming, enabling the increased production of biomass required for rapid growth. One of the key enzymes implicated in this altered metabolism is Phosphoglycerate Mutase 1 (PGAM1). This whitepaper provides a comprehensive technical overview of PGMI-004A, a small molecule inhibitor of PGAM1, and its profound impact on tumor biosynthesis. We will delve into its mechanism of action, present key quantitative data, detail experimental methodologies, and visualize the affected signaling pathways. This document serves as a critical resource for researchers and professionals in oncology and drug development seeking to understand and potentially leverage the therapeutic potential of targeting tumor metabolism.

Introduction: The Role of PGAM1 in Cancer Metabolism

Cancer cells exhibit a metabolic phenotype characterized by elevated glucose uptake and a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift is not merely for ATP production but is crucial for providing the necessary building blocks for macromolecule synthesis, including nucleotides, amino acids, and lipids.

Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). PGAM1 is frequently upregulated in various human cancers and plays a pivotal role in coordinating glycolysis with anabolic biosynthesis to support tumor growth.[1][2][3][4] Its inhibition, therefore, presents a promising therapeutic strategy to selectively starve cancer cells of essential biosynthetic precursors.

This compound: A Potent Inhibitor of PGAM1

This compound is an anthraquinone derivative identified as a potent and specific small molecule inhibitor of PGAM1.[5][6] Its inhibitory action disrupts the normal flux of glycolysis, leading to significant downstream effects on tumor cell proliferation and survival.

Mechanism of Action

This compound directly inhibits the enzymatic activity of PGAM1.[5][6] This inhibition leads to an accumulation of the substrate, 3-phosphoglycerate (3-PG), and a depletion of the product, 2-phosphoglycerate (2-PG), within the cancer cell.[1][2][3][4][7][8] This metabolic perturbation has a cascading effect on interconnected biosynthetic pathways:

-

Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative arm of the PPP.[1][3][4][7] The PPP is a critical pathway for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. Inhibition of the PPP by this compound-mediated 3-PG accumulation curtails the production of these vital components, thereby hindering DNA and RNA synthesis.

-

Modulation of Serine Biosynthesis: The product of PGAM1, 2-PG, is an allosteric activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway.[1][3][4][7] By reducing the levels of 2-PG, this compound treatment can lead to decreased flux through this pathway, which is crucial for producing serine, a non-essential amino acid vital for protein synthesis, nucleotide metabolism, and folate metabolism.

The net effect of PGAM1 inhibition by this compound is a significant reduction in glycolysis, PPP flux, and overall biosynthesis, ultimately leading to attenuated cancer cell proliferation and tumor growth.[1][2][3][4][5][6][7][8]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters defining the inhibitory potential of this compound against PGAM1.

| Parameter | Value | Description | Reference |

| IC50 | 13.1 μM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PGAM1 activity. | [9] |

| Ki | 3.91 ± 2.50 μM | The inhibition constant, reflecting the binding affinity of this compound to PGAM1. | [9] |

| Kd | 9.4 ± 2.0 μM | The dissociation constant, another measure of the binding affinity between this compound and PGAM1. | [9] |

| In Vivo Dosage | 100 mg/kg/day | A well-tolerated and effective dose administered intraperitoneally in xenograft nude mice models. | [1][9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the central role of PGAM1 in coordinating glycolysis and the pentose phosphate pathway and how this compound disrupts this coordination.

Caption: this compound inhibits PGAM1, leading to 3-PG accumulation and 2-PG depletion, which in turn inhibits the PPP and modulates serine biosynthesis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on cancer cells.

Caption: A generalized workflow for evaluating the in vitro and in vivo effects of this compound on cancer models.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., H1299 lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, Promega) to each well.

-

Incubation: Incubate the plates according to the manufacturer's instructions to allow for signal stabilization.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H1299) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, daily via intraperitoneal injection) to the treatment group and a vehicle control to the control group.

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of PGAM1 activity, metabolite levels, and histological examination).

-

Data Analysis: Compare the tumor growth curves between the treated and control groups using appropriate statistical methods.

Metabolite Extraction and Analysis

-

Cell Culture and Treatment: Culture cancer cells and treat them with this compound or a vehicle control.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 3-PG and 2-PG.

-

Data Analysis: Normalize the metabolite levels to the total protein content or cell number and compare the levels between treated and control samples.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key node in cancer metabolism. By inhibiting PGAM1, it effectively disrupts the intricate balance between glycolysis and essential biosynthetic pathways, leading to the suppression of tumor growth. The data presented in this whitepaper underscores the potential of this compound as a tool for cancer research and as a lead compound for the development of novel anti-cancer therapies.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs. Furthermore, exploring combination therapies where this compound is used alongside other anti-cancer agents could reveal synergistic effects and provide more durable therapeutic responses. The continued investigation into the role of PGAM1 and its inhibitors will undoubtedly pave the way for innovative strategies to combat cancer.

References

- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth [cancer.fr]

- 8. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Structure-Activity Relationship of PGMI-004A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PGMI-004A is a significant small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), an enzyme that plays a crucial role in glycolysis. Due to the upregulation of PGAM1 in various human cancers, it has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, detailing its mechanism of action, experimental validation, and its impact on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative metrics associated with the inhibitory activity of this compound against PGAM1.

| Parameter | Value | Reference |

| IC50 | ~13.1 µM | [1][2] |

| Kd | 7.2 ± 0.7 µM (Fluorescence-based) | [1][2] |

| Kd | 9.4 ± 2.0 µM (Protein-ligand interaction) | [1][2] |

| Ki | 3.91 ± 2.50 µM (Dixon plot analysis) | [2] |

Mechanism of Action

This compound, an anthraquinone derivative, functions as a potent inhibitor of PGAM1.[3] Its primary mechanism involves the inhibition of the enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.[1][3][4][5] This inhibition leads to an intracellular accumulation of 3-PG and a reduction in 2-PG levels.[1][4][5][6]

The altered ratio of these metabolites has significant downstream effects. The increased concentration of 3-PG directly inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative pentose phosphate pathway (PPP).[1][4] Conversely, the reduced level of 2-PG leads to decreased activation of 3-phosphoglycerate dehydrogenase (PHGDH), which is involved in serine biosynthesis. This coordinated disruption of glycolysis and the PPP significantly hampers the anabolic processes required for rapid cell proliferation, such as nucleotide, amino acid, and lipid biosynthesis.[1][4]

Signaling Pathway

The inhibition of PGAM1 by this compound initiates a cascade of events that ultimately suppresses cancer cell growth. The following diagram illustrates this signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PGAM1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PGAM1 enzymatic activity.

Materials:

-

Recombinant human PGAM1 protein

-

3-phosphoglycerate (substrate)

-

Enolase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing enolase, pyruvate kinase, lactate dehydrogenase, and NADH in the assay buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the recombinant PGAM1 protein to each well.

-

Initiate the reaction by adding the substrate, 3-phosphoglycerate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1299, MDA-MB-231)[3]

-

Normal human cell lines (for cytotoxicity comparison, e.g., HDF, HFF)[2]

-

Cell culture medium and supplements

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)

-

Plate reader or microscope

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.

-

Normalize the data to the vehicle-treated control and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells (e.g., H1299)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human cancer cells into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg/day via intraperitoneal injection) to the treatment group and the vehicle to the control group for a defined period.[1][2]

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a potential PGAM1 inhibitor like this compound.

Conclusion

This compound stands as a well-characterized inhibitor of PGAM1, demonstrating a clear structure-activity relationship through its targeted disruption of cancer cell metabolism. Its ability to modulate the levels of 3-PG and 2-PG, thereby inhibiting both glycolysis and the pentose phosphate pathway, underscores its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of PGAM1 inhibitors for cancer therapy. Further research may focus on optimizing the potency and pharmacokinetic properties of this compound analogs to enhance their clinical translatability.

References

- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]

PGMI-004A: A Technical Guide to its Discovery and Preclinical Development

Introduction

PGMI-004A is a small molecule inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1][2] Its discovery has highlighted the therapeutic potential of targeting metabolic pathways that are frequently upregulated in cancer cells to support rapid proliferation and growth.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from the observation that cancer cells exhibit altered metabolism, famously known as the "Warburg effect," characterized by increased aerobic glycolysis.[2][4] The glycolytic enzyme PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), was identified as a critical regulator that coordinates glycolysis with key biosynthetic pathways.[2][5][6] PGAM1 is often upregulated in various human cancers, including lung cancer, leukemia, and breast cancer, frequently due to the loss of the tumor suppressor p53, which normally represses PGAM1 expression.[6][7][8]

Researchers at Emory University's Winship Cancer Institute identified PGAM1 as a promising therapeutic target.[7] Through a screening process for inhibitors of PGAM1, they discovered that alizarin, a red dye historically used for textiles, possessed inhibitory activity.[7] This led to the synthesis and evaluation of alizarin derivatives, culminating in the identification of this compound as a potent and specific inhibitor of PGAM1.[2][7][9]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic function of PGAM1.[1][8] This inhibition disrupts the delicate balance of glycolytic intermediates, leading to a cascade of downstream effects that are detrimental to cancer cell survival and proliferation.

-

Metabolic Reprogramming: Inhibition of PGAM1 by this compound leads to an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[2][6][10]

-

Pathway Inhibition: The altered levels of these metabolites have significant regulatory consequences:

-

Glycolysis: The overall glycolytic flux is significantly decreased.[1][2][9]

-

Pentose Phosphate Pathway (PPP): Accumulated 3-PG is known to inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the PPP, thereby reducing the flux through this pathway, which is critical for nucleotide biosynthesis and maintaining redox balance.[2][9]

-

Serine Biosynthesis: Depleted 2-PG levels reduce the activity of 3-phosphoglycerate dehydrogenase (PHGDH), which is activated by 2-PG and initiates the serine biosynthesis pathway.[2]

-

Homologous Recombination (HR) Repair: By inhibiting the PPP, this compound treatment leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn impairs HR-mediated DNA repair.[10]

-

This coordinated shutdown of glycolysis and major biosynthetic pathways effectively starves cancer cells of the energy and building blocks necessary for rapid growth.[2][9]

Preclinical Data

This compound has undergone initial preclinical evaluation, demonstrating promising activity both in vitro and in vivo.

In Vitro Studies

The inhibitory potency of this compound against PGAM1 and its effect on cancer cell proliferation have been well-characterized.

Table 1: In Vitro Quantitative Data for this compound

| Parameter | Value | Method | Description |

|---|---|---|---|

| IC₅₀ | ~13.1 µM | Enzymatic Assay | Concentration required to inhibit 50% of purified human PGAM1 enzyme activity.[2][9] |

| K_d_ | 7.2 ± 0.7 µM | Fluorescence-based Binding Assay | Dissociation constant, indicating the binding affinity between this compound and PGAM1.[2] |

This compound treatment effectively reduces cell proliferation in a diverse range of human cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (H1299), and acute myeloid leukemia (Molm14).[1][8] Importantly, the compound shows minimal toxicity to normal, non-cancerous human cells such as dermal fibroblasts (HDF), foreskin fibroblasts (HFF), and keratinocytes, suggesting a favorable therapeutic window.[2][8][11][12]

In Vivo Studies

The anti-tumor efficacy of this compound has been demonstrated in xenograft mouse models.

Table 2: In Vivo Efficacy and Dosing of this compound

| Parameter | Value | Animal Model | Study Description |

|---|---|---|---|

| Tolerated Dose | 100 mg/kg/day | Nude Mice | Well-tolerated dose administered via intraperitoneal injection over 4 weeks.[2][8][12] |

| Efficacy | Significant Reduction | H1299 Lung Cancer Xenograft | Treatment resulted in decreased tumor growth and size compared to vehicle control.[2][8] |

In vivo studies confirmed that this compound treatment effectively inhibits PGAM1 enzyme activity within the tumors of treated mice.[2][8] These translational studies provide a strong proof-of-principle for the potential of PGAM1 inhibition as a cancer therapy.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

PGAM1 Enzymatic Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound against PGAM1.

-

Principle: A coupled enzyme assay is used. PGAM1 converts 3-PG to 2-PG. Enolase then converts 2-PG to phosphoenolpyruvate (PEP), and Pyruvate Kinase (PKM1) converts PEP to pyruvate, which is coupled to the oxidation of NADH to NAD⁺ by Lactate Dehydrogenase (LDH). The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

-

Protocol:

-

Purified recombinant human PGAM1 protein is incubated with increasing concentrations of this compound in assay buffer.

-

The reaction is initiated by adding the substrate, 3-PG, along with the coupling enzymes (enolase, PKM1, LDH) and cofactors (ADP, NADH).

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][13][14]

-

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cells and normal cells.

-

Protocol:

-

Cells (e.g., H1299 cancer cells, HDF normal fibroblasts) are seeded into 6-well plates and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a defined period (e.g., 72 hours).

-

After incubation, cells are harvested by trypsinization.

-

Cell viability and count are determined using the trypan blue exclusion method and a hemocytometer or an automated cell counter.[2][13]

-

The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.

-

Xenograft Tumor Growth Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Protocol:

-

Immunocompromised nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., H1299).

-

Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of this compound (e.g., 100 mg/kg). The control group receives injections of the vehicle solution.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length × width²)/2).

-

Animal body weight and general health are monitored throughout the study to assess toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., measuring in-tumor PGAM1 activity).[2][7]

-

Summary and Future Directions

This compound is a first-in-class small molecule inhibitor of PGAM1 that has demonstrated significant preclinical anti-tumor activity by disrupting cancer cell metabolism. Its development has validated PGAM1 as a viable therapeutic target.

While this compound itself is a promising lead compound, it is not yet considered a viable drug candidate and requires further chemical optimization to improve potency and drug-like properties.[7] Future research will likely focus on:

-

Developing more potent second-generation inhibitors based on the this compound scaffold.

-

Conducting comprehensive IND-enabling toxicology studies.

-

Exploring combination therapies, for instance, pairing PGAM1 inhibitors with PARP inhibitors in BRCA-proficient cancers, given the role of PGAM1 in homologous recombination repair.[10]

The discovery of this compound represents a significant step forward in the field of cancer metabolism and provides a solid foundation for the development of novel therapeutics targeting the glycolytic pathway.

References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneity of glycolysis in cancers and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]

- 7. "Redcoat" dye could lead to anticancer drugs [news.emory.edu]

- 8. Targeting Energy Metabolism in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. rupress.org [rupress.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Targeting Energy Metabolism in Cancer Treatment [mdpi.com]

- 13. Identification of Epigallocatechin-3- Gallate as an Inhibitor of Phosphoglycerate Mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of Epigallocatechin-3- Gallate as an Inhibitor of Phosphoglycerate Mutase 1 [frontiersin.org]

The Dual Facets of PGAM1: A Technical Guide to its Non-Glycolytic Functions and the Metabolic Inhibitor PGMI-004A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in glycolysis, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. While its role in cellular metabolism is well-established, a growing body of evidence reveals critical non-glycolytic or "moonlighting" functions of PGAM1, implicating it in cancer progression through mechanisms independent of its enzymatic activity. These non-glycolytic roles primarily involve protein-protein interactions that influence cell migration, signaling pathways, and the DNA damage response. In parallel, the small molecule inhibitor PGMI-004A has been developed as a specific inhibitor of PGAM1's metabolic function, offering a tool to dissect its dual roles and a potential therapeutic avenue. This technical guide provides an in-depth exploration of the non-glycolytic functions of PGAM1 and the characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Non-Glycolytic Functions of PGAM1

Beyond its canonical role in glycolysis, PGAM1 participates in several cellular processes through protein-protein interactions, contributing to cancer cell motility, invasion, and survival. These functions are distinct from its metabolic activity and are not inhibited by metabolic inhibitors like this compound.

Regulation of Cell Migration and Invasion through ACTA2 Interaction

A primary non-glycolytic function of PGAM1 is its direct interaction with α-smooth muscle actin (ACTA2).[1][2] This interaction is independent of PGAM1's enzymatic activity and promotes the assembly of actin filaments, thereby enhancing cell motility and migration.[2] Studies have shown that while knockdown of PGAM1 reduces cancer cell motility, this effect is not replicated by metabolic inhibitors of PGAM1, highlighting the non-enzymatic nature of this process.[1]

Involvement in Wnt/β-catenin Signaling and Epithelial-to-Mesenchymal Transition (EMT)

PGAM1 has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[3][4] Evidence suggests that PGAM1 can promote the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes that drive proliferation and EMT.[5] Silencing PGAM1 has been observed to increase the phosphorylation of β-catenin, marking it for degradation and thereby inhibiting the pathway.[4] This regulatory role in EMT contributes to the invasive and metastatic potential of cancer cells.[3]

Role in DNA Damage Response via WIP1 Sequestration

A crucial non-glycolytic function of PGAM1 in cancer cell survival is its ability to modulate the DNA damage response (DDR). PGAM1 can physically interact with and sequester the phosphatase WIP1 in the cytoplasm. This prevents WIP1 from translocating to the nucleus and dephosphorylating key proteins in the ATM signaling pathway, such as ATM itself and γ-H2AX. By inhibiting WIP1's nuclear function, PGAM1 effectively sustains the DNA damage signal, allowing for more efficient DNA repair and promoting the survival of cancer cells following genotoxic stress.

This compound: A Specific Inhibitor of PGAM1's Glycolytic Function

This compound is a small molecule inhibitor that specifically targets the metabolic activity of PGAM1.[6][7] It functions by binding to PGAM1 and inhibiting the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[6][8] This leads to an accumulation of 3-PG and a depletion of 2-PG, which has significant downstream effects on cellular metabolism.

The increased levels of 3-PG inhibit the pentose phosphate pathway (PPP), a crucial pathway for nucleotide and NADPH synthesis.[8] The decrease in 2-PG, on the other hand, impacts the later stages of glycolysis. The net effect is a reduction in glycolysis, PPP flux, and biosynthesis, leading to attenuated cancer cell proliferation and tumor growth.[7][8] Importantly, studies have consistently shown that this compound does not affect cancer cell migration, reinforcing the distinction between the metabolic and non-metabolic roles of PGAM1.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against PGAM1

| Parameter | Value | Reference |

| IC50 | ~13.1 µM | [7] |

| Ki | 3.91 µM | [6] |

| Kd | 9.4 µM | [6] |

Table 2: Effects of PGAM1 Knockdown on Cancer Cell Migration and Invasion

| Cell Line | Assay | Reduction in Migration/Invasion (%) | Reference |

| MDA-MB-231 | Transwell Invasion | ~57% (after 48h with shRNA-1) | [1] |

| U87 | Transwell Migration | Significant reduction | [9] |

| U87 | Transwell Invasion | Significant reduction | [9] |

| PC-3 | Transwell Migration | Markedly decreased | [10] |

| 22Rv1 | Transwell Invasion | Markedly decreased | [10] |

| BxPC-3 | Transwell Migration | Significantly inhibited | [11] |

| BxPC-3 | Transwell Invasion | Significantly inhibited | [11] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for PGAM1 Interaction Partners (e.g., ACTA2, WIP1)

This protocol describes the immunoprecipitation of a target protein (bait) to identify its interacting partners (prey).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the bait protein (e.g., anti-PGAM1)

-

IgG control antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., cold PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with cold lysis buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the beads.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature (for glycine elution) or by boiling in Laemmli buffer for 5 minutes at 95°C.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential prey proteins.

-

Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Matrigel or other extracellular matrix components (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Preparation:

-

(For invasion assay) Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Rehydrate the inserts with serum-free medium.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

-

Assay Setup:

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (e.g., 12-48 hours).

-

-

Analysis:

-

Remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom surface of the membrane with fixation solution.

-

Stain the cells with Crystal Violet.

-

Count the stained cells in multiple fields of view under a microscope.

-

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to detect and quantify DNA double-strand breaks.

Materials:

-

Coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on coverslips.

-

Treat cells with DNA damaging agents as required.

-

-

Fixation and Permeabilization:

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

-

Quantification:

-

Count the number of γ-H2AX foci per nucleus in a significant number of cells.

-

Signaling Pathways and Experimental Workflows

PGAM1 in the Wnt/β-catenin Signaling Pathway

PGAM1 Interaction with ACTA2 and Cell Migration

PGAM1-mediated Regulation of DNA Damage Response

Experimental Workflow for Investigating PGAM1's Non-Glycolytic Functions

Conclusion

The understanding of PGAM1 has evolved from a simple glycolytic enzyme to a multifaceted protein with distinct metabolic and non-metabolic functions that are critical for cancer progression. Its non-glycolytic activities in promoting cell migration, modulating key signaling pathways, and aiding in DNA damage repair present novel avenues for therapeutic intervention. The specific metabolic inhibitor, this compound, serves as an invaluable tool for distinguishing between these functions and holds promise as a therapeutic agent targeting the metabolic dependencies of cancer cells. Further research into the non-glycolytic roles of PGAM1 is warranted to develop strategies that can target both facets of this intriguing protein for more effective cancer therapies.

References

- 1. Anti-Invasive and Anti-Proliferative Effects of shRNA-Loaded Poly(Lactide-Co-Glycolide) Nanoparticles Following RAN Silencing in MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]